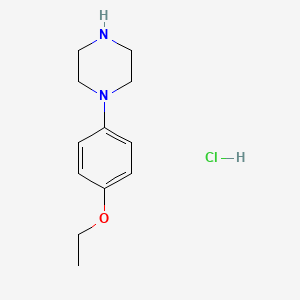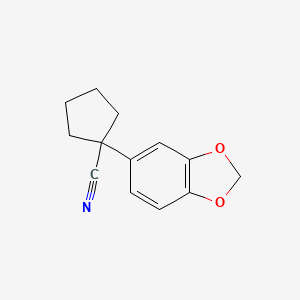
1-(1,3-Benzodioxol-5-yl)cyclopentanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzodioxol-5-yl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol It is characterized by the presence of a benzodioxole ring fused to a cyclopentanecarbonitrile moiety
Méthodes De Préparation
The synthesis of 1-(1,3-Benzodioxol-5-yl)cyclopentanecarbonitrile typically involves the following steps:
Cyclopentanecarbonitrile Formation: The initial step involves the formation of cyclopentanecarbonitrile, which can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.
Benzodioxole Introduction: The benzodioxole ring is introduced via a coupling reaction.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-(1,3-Benzodioxol-5-yl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and electrophiles (e.g., halogens). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(1,3-Benzodioxol-5-yl)cyclopentanecarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mécanisme D'action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)cyclopentanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating specific signaling pathways . The benzodioxole ring plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(1,3-Benzodioxol-5-yl)cyclopentanecarbonitrile can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)ethanone: This compound has a similar benzodioxole ring but differs in the carbonyl group attached to the ring.
1-(1,3-Benzodioxol-5-yl)propanenitrile: Similar structure but with a propanenitrile moiety instead of cyclopentanecarbonitrile.
The uniqueness of this compound lies in its cyclopentanecarbonitrile moiety, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H13NO2 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C13H13NO2/c14-8-13(5-1-2-6-13)10-3-4-11-12(7-10)16-9-15-11/h3-4,7H,1-2,5-6,9H2 |
Clé InChI |
NVZCRYBBCPNMEQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C#N)C2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B11723452.png)


![1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11723461.png)

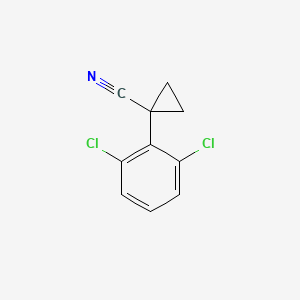
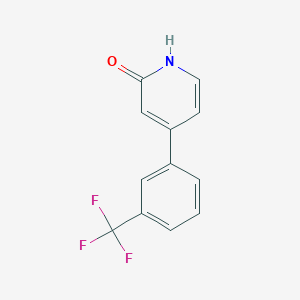
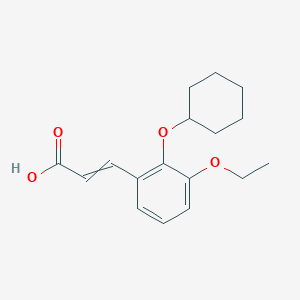
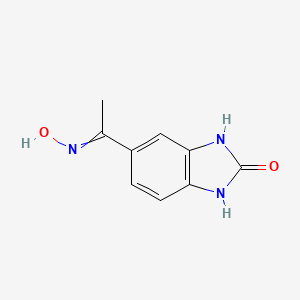
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B11723493.png)
![1-bromo-4-[(1S)-1-methoxyethyl]benzene](/img/structure/B11723494.png)
